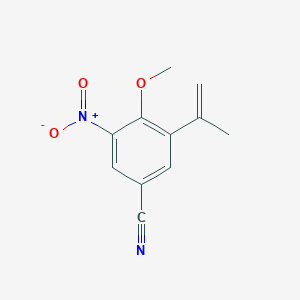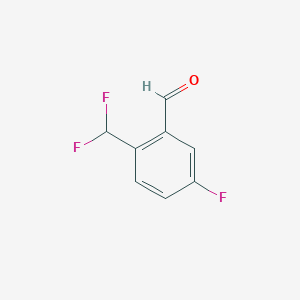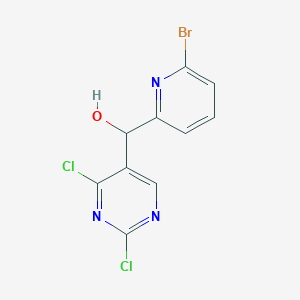
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol is a complex organic compound that features both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 2,4-dichloro-5-pyrimidinemethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-pyridin-2-yl)-methylamine
- (6-Bromo-pyridin-2-yl)-isopropyl-amine
- (6-Bromo-pyridin-2-yl)-cyclopropyl-amine
Uniqueness
Compared to similar compounds, (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol is unique due to the presence of both pyridine and pyrimidine rings, along with bromine and chlorine substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H6BrCl2N3O |
|---|---|
Molecular Weight |
334.98 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C10H6BrCl2N3O/c11-7-3-1-2-6(15-7)8(17)5-4-14-10(13)16-9(5)12/h1-4,8,17H |
InChI Key |
CDEFSGMPSPCSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C2=CN=C(N=C2Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
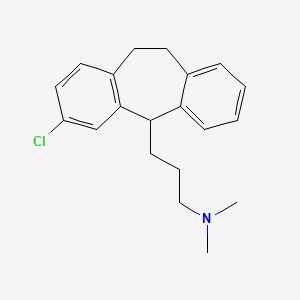
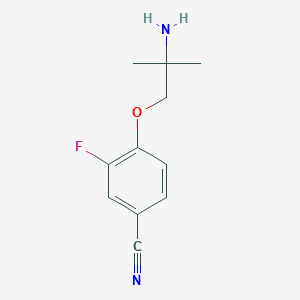
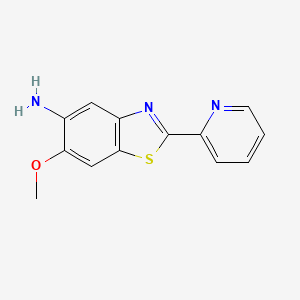
![3-[4-(Methyloxy)-3-nitrophenyl]pyridine](/img/structure/B8575228.png)
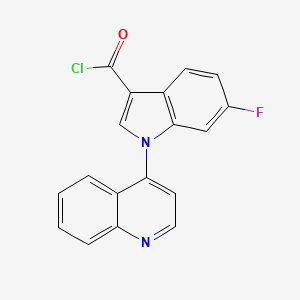
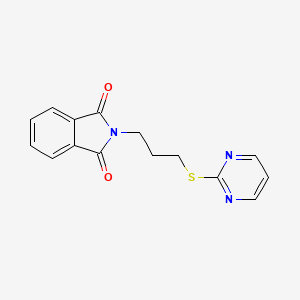
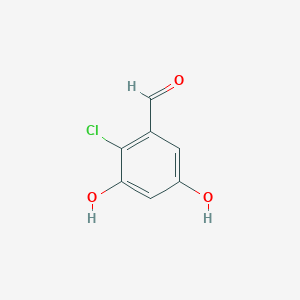
![6-Bicyclo[2.2.1]hept-5-en-2-yl-hexylamine](/img/structure/B8575272.png)
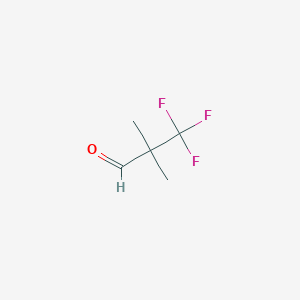
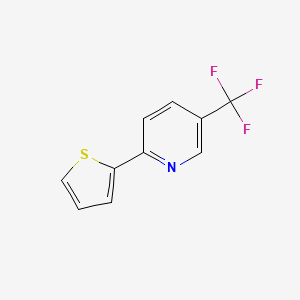
![[4-chloro-2-(1-methylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B8575311.png)
